![molecular formula C17H25FN2O2 B2861032 tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 358748-21-7](/img/structure/B2861032.png)
tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25FN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tert-Butylpiperidin-4-ylcarbamate with 4-Fluorobenzoic acid in the presence of 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine . The reaction is carried out at 25 °C for 3 hours and is completed by TLC (petroleum ether: ethyl acetate = 5: 1) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Process Development and Synthesis :One of the notable studies related to tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate compounds involves the development of a practical and scalable synthesis process for a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate. This compound is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The synthesis was achieved via an efficient one-pot, two-step telescoped sequence starting from readily available materials, demonstrating the potential for industrial-scale production of similar compounds (Li et al., 2012).
Crystal Structure and Biological Evaluation :Another study synthesized and characterized a compound structurally similar to this compound. The compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods. The structure was confirmed by single crystal XRD data, and the compound exhibited moderate anthelmintic activity and poor antibacterial activity, indicating its potential in therapeutic applications (Sanjeevarayappa et al., 2015).
Biologically Active Derivatives and Intermediates
Biologically Active Compounds :Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib. Its synthesis involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the compound was confirmed by MS and 1H NMR spectrum, showing the relevance of such compounds in pharmaceutical synthesis (Kong et al., 2016).
Antitumor Activity :3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs) are documented for their antitumor activity due to their double α,β-unsaturated ketone structural characteristics. Novel asymmetric BAPs were synthesized and characterized, indicating the potential of this compound related compounds in the development of antitumor agents (Yao et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSESIUBTKMXMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.